molecular formula C18H24N2O B5812217 N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide

N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide

Número de catálogo B5812217
Peso molecular: 284.4 g/mol
Clave InChI: PEXJPSKOAWAJAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide, also known as CPP or CPP-115, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 belongs to the class of compounds known as GABA aminotransferase inhibitors, which are being investigated for their potential in treating various neurological disorders.

Aplicaciones Científicas De Investigación

N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. The compound has been shown to increase the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. This increase in GABA levels has been shown to have a calming effect on the brain, which may help to reduce symptoms of anxiety and prevent seizures.

Mecanismo De Acción

N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 works by inhibiting the activity of GABA aminotransferase, an enzyme that breaks down GABA in the brain. By inhibiting the activity of this enzyme, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 increases the levels of GABA in the brain, which can help to reduce neuronal activity and prevent seizures.
Biochemical and Physiological Effects:
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 has been shown to have a number of biochemical and physiological effects, including an increase in GABA levels, a decrease in glutamate levels, and a reduction in neuronal activity. These effects may help to reduce symptoms of anxiety, prevent seizures, and reduce the risk of addiction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 is its specificity for GABA aminotransferase, which makes it a promising compound for the treatment of neurological disorders. However, one limitation of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are a number of future directions for research involving N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115, including investigating its potential in the treatment of addiction, exploring its effects on other neurotransmitters in the brain, and developing new formulations of the compound that are more soluble in water. Additionally, further research is needed to fully understand the long-term effects of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 on the brain and its potential for use in clinical settings.
In conclusion, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 is a promising compound that has gained attention in the scientific community for its potential therapeutic applications in various neurological disorders. Its ability to increase GABA levels in the brain and reduce neuronal activity make it a promising candidate for the treatment of epilepsy, addiction, and anxiety. While there are limitations to its use in certain experimental settings, further research is needed to fully understand its potential and develop new formulations of the compound.

Métodos De Síntesis

N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 can be synthesized through a multi-step process involving the reaction of cyclohexanone and benzylamine, followed by a reduction reaction with sodium borohydride and a final reaction with ethyl chloroformate. The resulting compound is then purified through crystallization and recrystallization techniques.

Propiedades

IUPAC Name

N-cyclohexyl-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c21-18(19-17-9-5-2-6-10-17)20-13-11-16(12-14-20)15-7-3-1-4-8-15/h1,3-4,7-8,11,17H,2,5-6,9-10,12-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXJPSKOAWAJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(=CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.